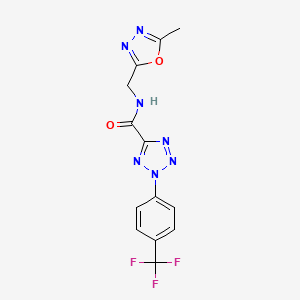
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,3,4-oxadiazole . Oxadiazole derivatives are known for their potent anticancer activities . They are often designed and synthesized for evaluation against various cancer cell lines .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar 1,3,4-oxadiazole derivatives have been synthesized using elemental analyses, IR and NMR spectral data .
Molecular Structure Analysis
The molecular structure of similar compounds is established using elemental analyses, IR and NMR spectral data .
Scientific Research Applications
- Researchers have explored the compound’s potential as an anticancer agent. Its tetrazole ring and trifluoromethyl group contribute to its bioactivity. Studies have investigated its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Further research is needed to understand its mechanism of action and optimize its efficacy .
- The compound’s oxadiazole and tetrazole moieties suggest anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific receptors or enzymes. Investigations into its effects on cytokine production, NF-κB signaling, and COX-2 inhibition are ongoing .
- Due to the presence of the oxadiazole ring, this compound has attracted attention as a potential antimicrobial agent. Researchers have evaluated its activity against bacteria, fungi, and even drug-resistant strains. Structural modifications could enhance its potency and selectivity .
- The trifluoromethylphenyl group may contribute to neuroprotective properties. Studies have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Investigating its potential in neurodegenerative diseases is an active area of research .
- The compound’s unique structure suggests cardiovascular relevance. Researchers have studied its effects on blood pressure regulation, vascular function, and platelet aggregation. Insights into its interactions with specific receptors could lead to therapeutic applications .
- Beyond specific applications, this compound serves as a valuable tool in chemical biology and medicinal chemistry. Its synthesis, structural modifications, and SAR (structure-activity relationship) studies provide insights into drug design principles. Researchers use it as a scaffold for developing novel compounds .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Cardiovascular Applications
Chemical Biology and Medicinal Chemistry
Mechanism of Action
The mechanism of action for similar compounds involves their anticancer potential. They are evaluated on standardized human cell lines, and cytotoxicity is measured by MTS assay . The results of predictive studies using the PASS application and the structural similarity analysis indicated STAT3 and miR-21 as the most probable pharmacological targets for the new compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N7O2/c1-7-18-19-10(25-7)6-17-12(24)11-20-22-23(21-11)9-4-2-8(3-5-9)13(14,15)16/h2-5H,6H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEVRSZORQILCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide](/img/structure/B2421588.png)
![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine](/img/structure/B2421589.png)
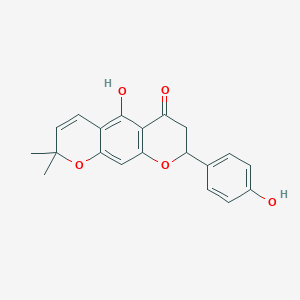
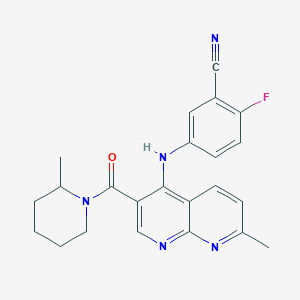
![methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2421595.png)
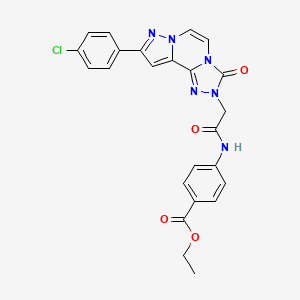
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2421597.png)
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3,4-dichlorobenzoate](/img/structure/B2421598.png)
![2-[2-(2-Methylimidazol-1-yl)ethyl]triazole](/img/structure/B2421599.png)
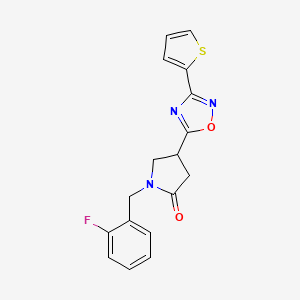
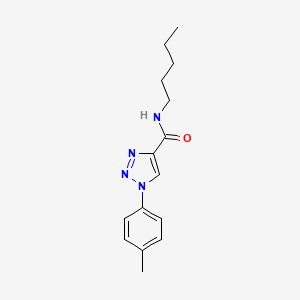
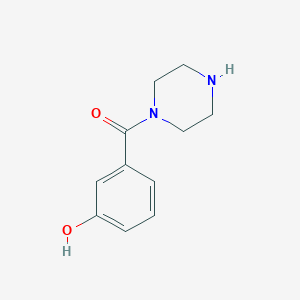
![(2-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2421606.png)
